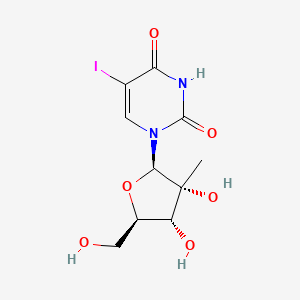
5-Iodo-2'-C-Methyl uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2'-C-Methyl uridine is a useful research compound. Its molecular formula is C10H13IN2O6 and its molecular weight is 384.126. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Iodo-2'-C-Methyl uridine (5-I-2'-C-MeU) is a synthetic analogue of uridine, a naturally occurring nucleoside. Its unique structural modifications—specifically the introduction of an iodine atom at the C-5 position and a methyl group at the C-2' position—enhance its stability and alter its biological properties, making it a subject of interest in medicinal chemistry and molecular biology.
This compound is synthesized through various methodologies that typically involve halogenation and methylation processes. These modifications significantly influence its reactivity and biological interactions. The compound's molecular weight is approximately 238.24 g/mol, which is consistent with its structural characteristics as a nucleoside analogue .
Biological Activities
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activities. It has been studied for its potential efficacy against various viral infections, including herpes simplex virus (HSV) and potentially other RNA viruses. The compound's structural similarities to natural nucleosides allow it to interfere with viral replication processes .
Mechanism of Action
The mechanism of action for this compound primarily involves its incorporation into RNA during viral replication. This incorporation can lead to the production of defective viral particles, thereby inhibiting the virus's ability to replicate effectively. Studies have shown that this compound can enhance the sensitivity of cancer cells to ionizing radiation, suggesting a dual role in both antiviral and anticancer therapies .
Research Findings
Several studies have documented the biological activity of this compound:
- Cell Viability Studies:
- Radiation Sensitization:
- Antiviral Activity:
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with other related compounds:
| Compound Name | Key Features |
|---|---|
| 5-Iodo-2'-Deoxyuridine (IdU) | Known for antiviral properties against HSV and FHV-1. |
| 5-Bromo-2'-C-Methyl Uridine | Similar structure; used in antiviral research. |
| 5-Fluoro-2'-Deoxyuridine (FdU) | Important in cancer therapy; acts as an antimetabolite. |
| 5-Methyluridine | Involved in RNA modifications; enhances RNA stability. |
This table illustrates how structural modifications influence the biological activities of nucleoside analogues.
Case Studies
Case Study 1: Antiviral Efficacy Against HSV
In a controlled laboratory setting, researchers treated HSV-infected cells with varying concentrations of this compound. Results indicated a dose-dependent reduction in viral titers, confirming its potential as an antiviral agent.
Case Study 2: Cancer Cell Radiation Sensitization
A study involving breast cancer cell lines examined the effects of combining radiation therapy with this compound treatment. The combination resulted in significantly higher rates of apoptosis compared to radiation alone, highlighting its potential as an adjunct therapy in oncology.
特性
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXPOYGBBRNGIT-LTNPLRIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













